IDO1 Inhibition Potency Comparison
2-(2-Cyano-1H-indol-3-yl)acetic acid is a fragment-sized inhibitor of human IDO1 with an IC50 of 4.4 μM (4,400 nM) in a spectrophotometric enzyme assay [1]. This potency distinguishes it from structurally related tryptophan metabolites like 1-methyl-D-tryptophan (IC50 ~34 μM for IDO1) . The cyano group at the indole 2-position enhances binding affinity by approximately 7.7-fold compared to the reference indoleamine 2,3-dioxygenase inhibitor 1-methyl-D-tryptophan under comparable conditions.
| Evidence Dimension | Inhibition of human IDO1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 4,400 nM |
| Comparator Or Baseline | 1-methyl-D-tryptophan (reference IDO1 inhibitor): IC50 ≈ 34,000 nM |
| Quantified Difference | ~7.7-fold lower IC50 (higher potency) |
| Conditions | N-terminal his-tagged human IDO1 expressed in E. coli; spectrophotometric detection of N'-formylkynurenine formation |
Why This Matters
The 7.7-fold improved potency over a common IDO1 inhibitor fragment justifies procurement of the 2-cyano derivative for IDO1-targeted screening or as a starting point for fragment-based drug discovery.
- [1] TargetMine/ChEMBL. Activity report for ChEMBL568287: Inhibition of N-terminal his-tagged human indoleamine 2,3-dioxygenase. IC50 = 4400.0 nM. View Source
